N-cyclododecyl-N'-(prop-2-en-1-yl)butanediamide
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Overview
Description
N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide is an organic compound characterized by the presence of a cyclododecyl group and a prop-2-en-1-yl group attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide typically involves the reaction of cyclododecylamine with butanediamide derivatives under specific conditions. One common method includes the use of prop-2-en-1-yl bromide as an alkylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted butanediamide derivatives.
Scientific Research Applications
N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: A structurally similar compound with a prop-2-en-1-yl group attached to an acetamide backbone.
N-allyl-N’-cyclododecylsuccinamide: Another compound with a cyclododecyl group and an allyl group attached to a succinamide backbone.
Uniqueness
N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide is unique due to its specific combination of cyclododecyl and prop-2-en-1-yl groups attached to a butanediamide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C19H34N2O2 |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
N'-cyclododecyl-N-prop-2-enylbutanediamide |
InChI |
InChI=1S/C19H34N2O2/c1-2-16-20-18(22)14-15-19(23)21-17-12-10-8-6-4-3-5-7-9-11-13-17/h2,17H,1,3-16H2,(H,20,22)(H,21,23) |
InChI Key |
NINCRJXONSEVHO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CCC(=O)NC1CCCCCCCCCCC1 |
Origin of Product |
United States |
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